Hydroxyomeprazole
Description
Role as a Primary Metabolite of Omeprazole (B731) in Human Metabolism
Omeprazole undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. drugbank.com Within this system, hydroxyomeprazole emerges as the major metabolite of omeprazole found in plasma. drugbank.comnih.gov The formation of this metabolite is predominantly catalyzed by the polymorphically expressed enzyme CYP2C19, which is responsible for the hydroxylation of omeprazole. drugbank.comartmolecule.frmhmedical.com Specifically, this process involves the addition of a hydroxyl group to the 5-methyl group of the pyridine (B92270) ring in the omeprazole molecule, resulting in 5-hydroxyomeprazole. caymanchem.comartmolecule.fr
The metabolism of omeprazole is stereoselective. pharmgkb.org Omeprazole is administered as a racemic mixture of two enantiomers, R-omeprazole and S-omeprazole (esomeprazole). pharmgkb.orgacs.org The CYP2C19 enzyme preferentially metabolizes the R-enantiomer to produce 5-hydroxyomeprazole. pharmgkb.orgacs.org While CYP2C19 is the principal enzyme for this reaction, CYP3A4 also contributes to a lesser extent to the formation of this compound. nih.govnih.gov
In addition to hydroxylation, omeprazole is also metabolized via sulphoxidation, a reaction catalyzed primarily by CYP3A4, to form omeprazole sulfone. drugbank.comacs.orgnih.gov However, the hydroxylation pathway leading to this compound is the dominant route of metabolic clearance for omeprazole, particularly in individuals with normal CYP2C19 function. nih.gov Following a single oral dose of omeprazole, this compound and its corresponding carboxylic acid are two of the main metabolites identified in urine, accounting for a significant portion of the eliminated dose. drugbank.com These metabolites, including this compound, exhibit minimal or no acid-inhibiting activity. drugbank.comartmolecule.fr
Table 1: Primary Metabolic Pathways of Omeprazole This table details the main metabolites of omeprazole and the primary enzymes involved in their formation.
| Parent Drug | Metabolite | Primary Enzyme | Subsequent Metabolism |
| Omeprazole | This compound | CYP2C19 drugbank.commhmedical.com | Sulphoxidation to 5-hydroxyomeprazole sulfone by CYP3A4 nih.gov |
| Omeprazole | Omeprazole Sulfone | CYP3A4 drugbank.comnih.gov | Hydroxylation to 5-hydroxyomeprazole sulfone by CYP2C19 nih.gov |
Significance in the Pharmacokinetics and Metabolism of Proton Pump Inhibitors
The formation of this compound is a critical determinant of the pharmacokinetic profile of omeprazole and other proton pump inhibitors metabolized by CYP2C19. mhmedical.comkarger.com The rate of its formation directly influences the systemic exposure and clearance of the parent drug. artmolecule.frnih.gov A key factor governing this metabolic step is the genetic polymorphism of the CYP2C19 gene, which leads to significant interindividual variability in enzyme activity. mhmedical.comeur.nl
Individuals can be categorized into different metabolizer phenotypes based on their CYP2C19 genotype, such as poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs). karger.comnih.gov This genetic variation profoundly affects the pharmacokinetics of omeprazole. mhmedical.com In individuals classified as poor metabolizers, the function of CYP2C19 is deficient, leading to a significantly reduced rate of this compound formation. nih.govnih.gov Consequently, these individuals experience a decreased clearance of omeprazole, resulting in substantially higher plasma concentrations and a longer elimination half-life of the parent drug compared to extensive metabolizers. nih.gov In PMs, the metabolic pathway shifts, making sulphoxidation by CYP3A4 to omeprazole sulfone the more predominant route. nih.govkarger.com
The ratio of the area under the plasma concentration-time curve (AUC) of omeprazole to that of 5-hydroxyomeprazole serves as a reliable in vivo index of CYP2C19 metabolic activity. nih.govnih.gov Studies have demonstrated that this ratio is markedly higher in poor metabolizers, reflecting their impaired ability to hydroxylate omeprazole. nih.gov For instance, the mean half-life of omeprazole can be extended from approximately 0.9 hours in EMs to 2.5 hours in PMs. nih.gov this compound itself is subject to further metabolism; it is converted by CYP3A4 to a secondary metabolite, 5-hydroxyomeprazole sulfone. nih.gov This secondary metabolite is also formed when omeprazole sulfone is hydroxylated by CYP2C19. nih.gov Understanding the kinetics of this compound formation is therefore essential for predicting and explaining the variability in clinical outcomes and drug-drug interactions associated with proton pump inhibitors. eur.nlresearchgate.net
Table 2: Influence of CYP2C19 Phenotype on Omeprazole Pharmacokinetics This table presents a comparison of key pharmacokinetic parameters between Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) of CYP2C19, based on data from a study involving 13 subjects. nih.gov
| Parameter | Extensive Metabolizers (EMs) (n=11) | Poor Metabolizers (PMs) (n=2) |
| Omeprazole Half-life (t½) | 0.9 ± 0.2 hours | 2.5 ± 0.4 hours |
| Omeprazole Sulfone Half-life (t½) | 2.9 ± 1.6 hours | 13.6 ± 3.5 hours |
| AUC Ratio (Omeprazole / 5-hydroxyomeprazole) | 2.61 ± 1.50 | 20.45 (average of 14.1 and 26.8) |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919234 | |
| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92340-57-3 | |
| Record name | Hydroxyomeprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92340-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethylomeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92340-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Pathways and Chemical Characterization of Hydroxyomeprazole
Total Synthesis Strategies for Hydroxyomeprazole
The synthesis of this compound relies on two fundamental building blocks. researchgate.net
5-methoxy-1H-benzimidazole-2-thiol : This precursor is commercially available and serves as one of the main heterocyclic components. researchgate.net
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol : This is the crucial and non-commercially available pyridine (B92270) precursor. researchgate.netresearchgate.net Its synthesis represents the most significant challenge in the total synthesis of this compound. researchgate.net
The development of a viable route to this pyridine precursor is paramount. One effective pathway starts from pyridone derivatives, which can be obtained from the reaction of β-aminocrotonates with diethylmalonate. researchgate.net This pyridone is then subjected to a series of transformations to introduce the required functional groups at the correct positions. researchgate.net An alternative approach involves starting from 2,3-dimethylpyridine N-oxide, though this route was found to be lengthy and low-yielding. researchgate.net
Table 1: Key Precursors in this compound Synthesis
| Precursor Name | Role in Synthesis | Commercial Availability |
|---|---|---|
| 5-methoxy-1H-benzimidazole-2-thiol | Benzimidazole (B57391) moiety provider | Commercially Available researchgate.net |
| [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | Substituted pyridine moiety provider | Not Commercially Available researchgate.net |
The synthesis of the key pyridine intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, has been explored through various routes. researchgate.net A successful multi-step sequence was developed that begins with the protection of a hydroxyl group on the pyridine ring, followed by oxidation and rearrangement. researchgate.net
A key transformation is the Boekelheide rearrangement, which is used to introduce a hydroxymethyl group. researchgate.net The synthetic sequence involves several distinct steps:
Protection: The hydroxyl group of a precursor pyridine is protected, for example, as a 2-methylbenzoyl ester. researchgate.net
N-Oxidation: The resulting ester is oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net
Boekelheide Rearrangement: The N-oxide is treated with acetic anhydride, which furnishes the rearranged product. researchgate.net
Hydrolysis: The rearranged product is hydrolyzed with a base such as aqueous sodium hydroxide (B78521) (NaOH) to yield a hydroxymethyl pyridine. researchgate.net
Chlorination: The newly formed hydroxyl group is converted to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂), yielding the target precursor in excellent yield. researchgate.net
Once the pyridine precursor is obtained, it is coupled with 5-methoxy-1H-benzimidazole-2-thiol. researchgate.net This sulfide (B99878) intermediate is then oxidized to the final sulfoxide (B87167) product, this compound. researchgate.net This final oxidation is sensitive to acidic conditions and is typically performed in a buffered solution, for instance, using m-CPBA in a mixture of dichloromethane (B109758) (DCM) and aqueous sodium bicarbonate (NaHCO₃). researchgate.net
Table 2: Example Reaction Pathway for a Key Intermediate
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | N-Oxidation | m-CPBA, CHCl₃, 5–25 °C | Conversion of pyridine to N-oxide researchgate.net |
| 2 | Boekelheide Rearrangement | Ac₂O, 20–100 °C | Formation of acetoxymethyl group researchgate.net |
| 3 | Hydrolysis | NaOH, H₂O, THF, 20 °C | Conversion to hydroxymethyl group researchgate.net |
| 4 | Chlorination | SOCl₂, DCM, 0 to 2 °C | Formation of the final chloromethyl precursor researchgate.net |
| 5 | Coupling | 5-methoxy-1H-benzimidazole-2-thiol, NaOH, MeOH/H₂O | Formation of the sulfide backbone researchgate.net |
Methodologies for Isolation and Purification of this compound
The isolation and purification of this compound and its synthetic intermediates rely on standard organic chemistry techniques. researchgate.net Throughout the synthetic process, intermediates are often purified by recrystallization from suitable solvents, such as 2-propanol. researchgate.net Column chromatography is also employed for the purification of oily products. researchgate.net
In the final stages of the synthesis, after the oxidation of the sulfide intermediate, a liquid-liquid extraction is performed. researchgate.net Typically, the reaction is quenched, and the organic phase is separated. researchgate.net For example, after the oxidation with m-CPBA, the reaction mixture is treated with an aqueous solution of NaOH, and the organic phase containing the product is separated. researchgate.net The combined organic phases are dried over a drying agent like sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. researchgate.netresearchgate.net The final product can then be further purified, for instance, by recrystallization to yield this compound as a solid. researchgate.net For analytical purposes, methods like high-performance liquid chromatography (HPLC) are used to separate and quantify the compound from complex mixtures like human plasma. nih.govmedchemexpress.com
Stereoselective Synthesis of this compound Enantiomers
While a total chemical synthesis for racemic this compound has been established, the literature does not prominently feature a direct stereoselective chemical synthesis of its individual enantiomers. researchgate.netresearchgate.net Instead, the stereoselectivity associated with this compound is predominantly discussed in the context of the metabolism of its parent drug, Omeprazole (B731). acs.orgnih.gov
Omeprazole is a chiral molecule administered as a racemic mixture of its (R)- and (S)-enantiomers. nih.govacs.org The formation of 5-hydroxyomeprazole is catalyzed primarily by the cytochrome P450 enzyme CYP2C19. acs.orgnih.gov This enzymatic hydroxylation is stereoselective:
(S)-Omeprazole is hydroxylated to (S)-5-hydroxyomeprazole almost exclusively by CYP2C19. nih.gov
(R)-Omeprazole is hydroxylated to (R)-5-hydroxyomeprazole by both CYP2C19 and another enzyme, CYP3A4. nih.gov
CYP2C19 preferentially hydroxylates the (R)-enantiomer of Omeprazole to produce 5-hydroxyomeprazole. acs.org Because of this stereoselective metabolism, the individual enantiomers of this compound are often produced biologically for metabolic studies. nih.gov
For analytical and preparative purposes, the enantiomers of this compound are separated from a racemic mixture using chiral chromatography techniques. nih.govresearchgate.net Methods using two-dimensional liquid chromatography with a chiral column have been developed for the sensitive and accurate quantification of both this compound enantiomers in biological samples. nih.gov
Metabolism and Biotransformation of Hydroxyomeprazole
Enzymatic Formation of Hydroxyomeprazole from Omeprazole (B731)
The conversion of omeprazole to its main metabolite, 5-hydroxyomeprazole, is catalyzed by specific cytochrome P450 enzymes. nih.gov This enzymatic reaction is a critical step in the metabolism and subsequent elimination of omeprazole from the body. bio-conferences.org The rate of this conversion can be influenced by genetic variations in the enzymes involved, leading to differences in omeprazole metabolism among individuals. nih.govnih.gov
The hydroxylation of omeprazole is primarily mediated by the CYP2C19 and CYP3A4 isoforms of the cytochrome P450 enzyme system. acs.orgresearchgate.net While both enzymes contribute to the formation of this compound, they exhibit different affinities and capacities for this metabolic reaction. jst.go.jp The relative contribution of each enzyme can vary depending on the concentration of omeprazole and the individual's genetic makeup of these enzymes. jst.go.jpnih.gov
CYP2C19 is recognized as the principal enzyme responsible for the 5-hydroxylation of omeprazole. nih.govnih.govresearchgate.net This enzyme exhibits a high affinity for omeprazole, making it the key player in its metabolism at therapeutic concentrations. nih.govnih.gov The activity of CYP2C19 is genetically polymorphic, meaning that variations in the gene encoding for this enzyme can lead to different metabolic rates. nih.govresearchgate.netfrontiersin.org Individuals can be classified as extensive metabolizers, intermediate metabolizers, or poor metabolizers of CYP2C19 substrates, which directly impacts the formation of this compound. nih.gov
Cytochrome P450 Enzyme Systems in Hydroxylation
Role of CYP2C19 in Omeprazole 5-Hydroxylation
Kinetic Characterization of CYP2C19 Activity Towards Omeprazole
Kinetic studies have demonstrated that CYP2C19 is a high-affinity, low-capacity enzyme for omeprazole 5-hydroxylation. jst.go.jp Research using recombinant CYP2C19 has provided specific kinetic parameters for this reaction. One study reported a Km value of 5.42 µM for omeprazole hydroxylation by recombinant CYP2C19. researchgate.net The turnover number for CYP2C19 in the formation of 5-hydroxyomeprazole has been measured at 13.4 +/- 1.4 nmol/min/nmol of P450. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Km | 5.42 µM | researchgate.net |
| Turnover Number | 13.4 ± 1.4 nmol/min/nmol P450 | nih.gov |
Substrate Specificity and Affinity of CYP2C19
CYP2C19 displays a high degree of substrate specificity for the 5-position of the benzimidazole (B57391) ring of omeprazole. acs.org The enzyme's high affinity for omeprazole is a key factor in its significant role in the drug's metabolism. nih.gov The interaction between omeprazole and the active site of CYP2C19 is stereoselective, with the enzyme preferentially metabolizing the R-enantiomer of omeprazole to 5-hydroxyomeprazole. acs.orgclinpgx.org
While CYP2C19 is the primary enzyme for omeprazole hydroxylation, CYP3A4 also contributes to the formation of this compound. jst.go.jpnih.gov CYP3A4 is considered a low-affinity, high-capacity enzyme for this reaction. jst.go.jpnih.gov Its contribution becomes more significant at higher concentrations of omeprazole when CYP2C19 may become saturated. nih.gov In individuals who are poor metabolizers for CYP2C19, the metabolic pathway through CYP3A4 plays a more prominent role. nih.gov
Contribution of CYP3A4 to this compound Formation
Kinetic Characterization of CYP3A4 Activity
Studies with recombinant human CYP3A4 have shown that it forms 5-hydroxyomeprazole with a turnover number of 5.7 +/- 1.1 nmol/min/nmol of P450. nih.gov The Km value for CYP3A4 in the formation of 5-hydroxyomeprazole is substantially higher than that of CYP2C19, indicating a lower affinity. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Turnover Number | 5.7 ± 1.1 nmol/min/nmol P450 | nih.gov |
Substrate Specificity and Affinity of CYP3A4
The cytochrome P450 enzyme CYP3A4 is a key component in the metabolism of omeprazole, primarily catalyzing the formation of omeprazole sulfone. acs.orgnih.govnih.gov While CYP3A4 can also mediate the 5-hydroxylation of omeprazole to form this compound, it does so with a significantly lower affinity and efficiency compared to the primary enzyme responsible for this pathway, CYP2C19. nih.gov Studies using recombinant human P450 enzymes have confirmed that CYP2C19 is the major high-affinity omeprazole 5-hydroxylase, whereas CYP3A4 acts as a low-affinity enzyme for this specific reaction. nih.gov
The role of CYP3A4 becomes more pronounced in the metabolism of the S-enantiomer of omeprazole (esomeprazole), where it preferentially mediates sulfoxide (B87167) oxidation to omeprazole sulfone, with only a minor fraction of hydroxylated metabolites being formed. acs.org The intrinsic clearance (CLint) for sulfone formation by CYP3A4 is tenfold higher for S-omeprazole than for R-omeprazole, highlighting the enzyme's stereoselective preference for the S-enantiomer in the sulfoxidation pathway. drugbank.comsigmaaldrich.com
Stereoselectivity in the Biotransformation to this compound
The metabolic conversion of omeprazole to this compound is highly stereoselective, meaning the two enantiomers of omeprazole, R-omeprazole and S-omeprazole, are processed differently by the involved enzymes. drugbank.comclinpgx.org This differential metabolism is primarily governed by cytochrome P450 isoforms CYP2C19 and CYP3A4. acs.orgbenthamdirect.comresearchgate.net The rate of metabolism for the S-enantiomer is notably lower and less variable than that of the R-enantiomer. clinpgx.org This results in a significantly slower clearance of S-omeprazole compared to R-omeprazole in the body. drugbank.com
Enantiomeric Metabolism of R-Omeprazole to R-Hydroxyomeprazole
The primary metabolic route for R-omeprazole is its conversion to 5-hydroxyomeprazole. clinpgx.org This hydroxylation reaction is mediated by both the CYP2C19 and CYP3A4 enzymes. nih.govresearchgate.netresearchgate.net Research has demonstrated that CYP2C19 preferentially hydroxylates the R-enantiomer to produce 5-hydroxyomeprazole. acs.org The intrinsic clearance for the formation of the hydroxy metabolite is substantially higher for R-omeprazole compared to its S-counterpart, indicating a more efficient metabolic conversion for the R-enantiomer along this pathway. drugbank.com
Enantiomeric Metabolism of S-Omeprazole to S-Hydroxyomeprazole
In contrast to the R-enantiomer, the hydroxylation of S-omeprazole (esomeprazole) to S-hydroxyomeprazole is exclusively mediated by CYP2C19. nih.govresearchgate.netresearchgate.net The intrinsic clearance for the formation of this compound from S-omeprazole is approximately 10-fold lower than that from R-omeprazole, signifying a much less favored metabolic pathway. drugbank.comresearchgate.net The predominant metabolic transformation for S-omeprazole is sulfoxidation to omeprazole sulfone, a reaction catalyzed primarily by CYP3A4. acs.orgresearchgate.net CYP2C19 is more important for the 5-O-demethylation of S-omeprazole than for its 5-hydroxylation. drugbank.com
Table 1: Enzymatic Contribution to this compound Formation
| Enantiomer | Primary Enzyme(s) for 5-Hydroxylation | Key Findings |
|---|---|---|
| R-Omeprazole | CYP2C19 and CYP3A4 nih.govresearchgate.net | This is the main metabolic pathway for R-omeprazole. clinpgx.org The intrinsic clearance for this reaction is significantly higher than for S-omeprazole. drugbank.com |
| S-Omeprazole | Exclusively CYP2C19 nih.govresearchgate.net | This is a minor pathway for S-omeprazole; the primary route is sulfoxidation via CYP3A4. acs.org The intrinsic clearance is 10-fold lower than for R-omeprazole. drugbank.com |
Subsequent Metabolic Pathways of this compound
This compound is not an end-stage metabolite; it undergoes further biotransformation in the body. nih.govbasicmedicalkey.com The primary subsequent metabolic pathway involves an additional oxidation step, leading to the formation of a sulfone derivative. nih.govbasicmedicalkey.com
Formation of 5-Hydroxyomeprazole Sulfone
Both 5-hydroxyomeprazole and omeprazole sulfone can be further metabolized into a common secondary metabolite, 5-hydroxyomeprazole sulfone. nih.govbasicmedicalkey.com This is achieved through the sulfoxidation of 5-hydroxyomeprazole or the hydroxylation of omeprazole sulfone. nih.gov
Enzymatic Systems Governing Secondary Metabolism (e.g., CYP3A4, CYP2C19)
The secondary metabolism leading to 5-hydroxyomeprazole sulfone is also governed by the key drug-metabolizing enzymes, CYP3A4 and CYP2C19. nih.govbasicmedicalkey.com Specifically, CYP3A4 is mainly involved in the sulphoxidation of 5-hydroxyomeprazole to form 5-hydroxyomeprazole sulfone. nih.govbasicmedicalkey.comclinpgx.org In a parallel pathway, CYP2C19 is largely responsible for the hydroxylation of omeprazole sulfone to yield the same 5-hydroxyomeprazole sulfone metabolite. nih.govbasicmedicalkey.comclinpgx.org
Table 2: Secondary Metabolism of this compound
| Precursor Metabolite | Reaction | Primary Enzyme | Final Product |
|---|---|---|---|
| 5-Hydroxyomeprazole | Sulphoxidation nih.govbasicmedicalkey.com | CYP3A4 nih.govbasicmedicalkey.com | 5-Hydroxyomeprazole Sulfone |
| Omeprazole Sulfone | Hydroxylation nih.govbasicmedicalkey.com | CYP2C19 nih.govbasicmedicalkey.com | 5-Hydroxyomeprazole Sulfone |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 5-Hydroxyomeprazole |
| 5-Hydroxyomeprazole Sulfone |
| Carboxyomeprazole |
| Esomeprazole (B1671258) |
| This compound |
| Omeprazole |
| Omeprazole Sulfone |
| R-Hydroxyomeprazole |
| R-Omeprazole |
| S-Hydroxyomeprazole |
| S-Omeprazole |
Genetic Polymorphisms Influencing this compound Concentrations
The metabolism of omeprazole to its primary metabolite, this compound, is significantly influenced by genetic variations in the cytochrome P450 enzyme system, particularly CYP2C19. These genetic polymorphisms lead to distinct metabolic phenotypes, resulting in considerable inter-individual differences in plasma concentrations of both the parent drug and its metabolite.
The formation of this compound is primarily catalyzed by the CYP2C19 enzyme. scielo.brresearchgate.net Genetic polymorphisms in the CYP2C19 gene can lead to altered enzyme activity, which in turn affects the rate of this compound formation. nih.gov Alleles such as CYP2C192 and CYP2C193 are associated with reduced or absent enzyme function, while the CYP2C19*17 allele is linked to increased enzyme activity. nih.govfrontiersin.org
Individuals can be classified into different metabolizer groups based on their CYP2C19 genotype:
Ultra-rapid metabolizers (UMs): Carry two copies of the increased-function allele (CYP2C191717).
Extensive metabolizers (EMs): Have two functional alleles (CYP2C1911).
Intermediate metabolizers (IMs): Possess one functional and one non-functional allele.
Poor metabolizers (PMs): Have two non-functional alleles (e.g., CYP2C1922, CYP2C1923).
The hydroxylation index (HI) of omeprazole, a measure of CYP2C19 activity, varies significantly among these genotypes. For instance, a study in an Iranian population found the lowest median omeprazole HI in individuals with the CYP2C191717 genotype (UMs) and the highest in those with the CYP2C1922 genotype (PMs). nih.gov
The phenotypic differences between extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2C19 are starkly reflected in the pharmacokinetics of omeprazole and this compound. PMs exhibit significantly higher plasma concentrations of omeprazole and lower concentrations of this compound compared to EMs. pharmgkb.org
A study involving a Korean population demonstrated that the mean area under the concentration-time curve (AUC) for omeprazole was significantly greater in PMs than in EMs. pharmgkb.org Conversely, the mean peak concentration and AUC of 5-hydroxyomeprazole were significantly lower in PMs. pharmgkb.org This indicates a substantially reduced capacity for hydroxylation in individuals with the PM phenotype.
Furthermore, PMs have been shown to have a mean omeprazole AUC that is approximately 5 to 12 times higher than that of EMs. frontiersin.orgclinpgx.org
The metabolism of omeprazole to this compound has been shown to co-segregate with the metabolism of S-mephenytoin, another probe drug for CYP2C19 activity. nih.govnih.gov Studies have demonstrated a strong correlation between the omeprazole to this compound ratio and the S/R ratio of mephenytoin (B154092) in urine, confirming that the same enzyme is responsible for the metabolism of both compounds. nih.govnih.gov
In a study of 167 healthy volunteers, there was complete concordance between the phenotyping methods using omeprazole and mephenytoin to identify poor and extensive metabolizers. nih.gov The hydroxylation of omeprazole showed a significant correlation with the S/R ratio of mephenytoin in extensive metabolizers. nih.gov
While CYP2C19 is the major enzyme responsible for the 5-hydroxylation of omeprazole, other cytochrome P450 enzymes also play a role, particularly at higher substrate concentrations. nih.gov In vitro studies have indicated that CYP3A4 can also contribute to the formation of this compound, albeit with lower affinity than CYP2C19. nih.govresearchgate.net
Research using human recombinant P450 enzymes has confirmed that CYP2C19 is the primary high-affinity omeprazole 5-hydroxylase. nih.gov However, other CYP2C enzymes, such as CYP2C8, CYP2C9, and CYP2C18, may also contribute to the hydroxylation of omeprazole at high concentrations. nih.gov
It is also noteworthy that this compound itself is further metabolized by CYP3A4 to this compound sulfone. nih.gov This subsequent metabolic step can indirectly affect the measured concentrations of this compound. nih.gov The sulfoxidation of omeprazole to omeprazole sulfone is principally mediated by CYP3A4. nih.govresearchgate.net
Impact of CYP2C19 Genotypes on this compound Formation
In Vitro Biotransformation Studies
In vitro studies have explored the use of microorganisms, particularly fungi, to mimic mammalian drug metabolism. Certain fungal species have demonstrated the ability to biotransform omeprazole into its metabolites, including this compound.
The fungus Cunninghamella elegans has been shown to produce metabolites of omeprazole. researchgate.net Studies have also evaluated various phytopathogenic fungi for their efficiency in biotransforming omeprazole, with the sulfonation reaction being a prevalent pathway observed. researchgate.netscielo.br These microbial models can serve as a tool for producing reference standards of drug metabolites for analytical purposes.
Pharmacological and Pharmacokinetic Implications of Hydroxyomeprazole
Pharmacokinetic Profile of Hydroxyomeprazole
The pharmacokinetics of this compound are intricately linked to the metabolism of omeprazole (B731), which is primarily mediated by the cytochrome P450 enzyme system. drugbank.com
Following the administration of omeprazole, this compound is rapidly formed. Peak plasma concentrations of this compound are typically reached approximately 20 minutes after either intravenous or oral dosing of the parent drug. sci-hub.se The plasma concentration of the metabolite then declines, with a mean half-life of approximately 1.3 to 1.4 hours. sci-hub.se The shape of the plasma concentration-time curve for this compound reflects its rapid formation from omeprazole and its subsequent elimination from the bloodstream. researchgate.net
The table below summarizes key pharmacokinetic parameters for this compound after omeprazole administration in extensive metabolizers (EMs) and poor metabolizers (PMs).
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| Half-life (t½) | 0.9 ± 0.3 hours | 1.7 ± 0.2 hours |
Data sourced from a study on the effects of grapefruit juice on omeprazole pharmacokinetics. nih.gov
The formation of this compound is predominantly catalyzed by the polymorphic enzyme CYP2C19. drugbank.comnih.govbasicmedicalkey.com Consequently, the rate of its formation varies significantly among individuals depending on their CYP2C19 genotype. This variation forms the basis for using the metabolic ratio of omeprazole to this compound for CYP2C19 phenotyping. nih.gov The Area Under the Curve (AUC), which represents total drug exposure, for both the parent drug and the metabolite is used to calculate these ratios. nih.govnih.gov
Individuals can be classified into different phenotype groups, such as ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs), based on these metabolic ratios. dovepress.comnih.gov For instance, UMs exhibit a high metabolic ratio (this compound/omeprazole), indicating efficient conversion, while PMs show a very low ratio. nih.gov
The following tables present data on metabolic ratios used for CYP2C19 phenotyping.
Table 1: Urine Metabolic Ratio of this compound/Omeprazole by CYP2C19 Phenotype
| CYP2C19 Phenotype | Number of Patients (n) | Median Metabolic Ratio (25%–75% Percentiles) |
|---|---|---|
| Ultrarapid Metabolizers (UMs) | 16 | 1.95 (1.33–2.68) |
| Extensive Metabolizers (EMs) | 27 | 1.03 (0.69–1.36) |
| Intermediate/Poor Metabolizers (IMs+PMs) | 16 | 1.40 (0.78–2.13) |
Data from a study on Russian peptic ulcer patients. dovepress.comresearchgate.net
Table 2: AUC Ratios of (S)- and (R)-Hydroxyomeprazole/Omeprazole in Healthy Volunteers
| Isomer | Control Session | Inhibited Session | Induction Session |
|---|---|---|---|
| (S)-isomer | 0.11 (0.08; 0.12) | 0.02 (0.01; 0.04) | 0.28 (0.23; 0.4) |
| (R)-isomer | 1.76 (0.93; 2.47) | 0.17 (0.09; 0.27) | 3.26 (2.24; 4.36) |
Data presented as Median AUC ratios (Confidence Interval). The inhibited session involved co-administration with CYP2C19 inhibitors, and the induction session involved pretreatment with an inducer (rifampicin). nih.gov
The primary route of elimination for omeprazole's metabolites is via the kidneys. sci-hub.se After metabolic conversion in the liver, this compound and other metabolites are excreted in the urine. bionity.com Studies have shown that following a dose of omeprazole, approximately 77-80% is recovered in the urine as various metabolites, with negligible amounts of the unchanged drug being excreted. drugbank.comtandfonline.combionity.com
This compound itself is further metabolized to a corresponding carboxylic acid, and both have been identified in urine. drugbank.comtandfonline.com The urinary excretion of this compound within the first 12 hours after an omeprazole dose has been reported to range from 4.6% to 15.5% of the administered dose. nih.govresearchgate.net Renal function can influence the elimination of these metabolites. A significant relationship has been observed between the 24-hour excretion of radioactive metabolites and creatinine (B1669602) clearance, indicating that impaired renal function may lead to slower elimination. sci-hub.seresearchgate.net
Drug-Drug Interactions Mediated Through or Affecting this compound
The formation of this compound, the primary metabolite of omeprazole, is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19. Consequently, the plasma concentration of both omeprazole and this compound can be significantly altered by co-administered drugs that inhibit or induce this enzyme. These interactions are crucial in clinical practice as they can modify the therapeutic efficacy and safety profile of omeprazole.
Inhibitors of CYP2C19 and CYP3A4 can significantly impede the metabolism of omeprazole, leading to reduced formation of this compound and other metabolites, and a subsequent increase in the systemic exposure to the parent drug.
Voriconazole (B182144) : Voriconazole and omeprazole are both substrates and inhibitors of CYP2C19, leading to a bidirectional interaction. nih.govnih.gov Co-administration of omeprazole has been shown to increase the plasma concentrations of voriconazole. nih.gov Conversely, while specific quantitative data on this compound formation is pending separate publication, the competitive inhibition of CYP2C19 by voriconazole is expected to decrease the rate of omeprazole hydroxylation. nih.gov
Fluvoxamine (B1237835) : As a potent inhibitor of CYP2C19, fluvoxamine markedly increases omeprazole exposure in a genotype-dependent manner. cpicpgx.orgnih.govnih.gov In a study involving different CYP2C19 metabolizer groups, a low dose of fluvoxamine (50 mg daily) significantly increased the area under the plasma concentration-time curve (AUC) of omeprazole. cpicpgx.orgnih.gov In homozygous extensive metabolizers (EMs), the omeprazole AUC increased 6-fold, while in heterozygous EMs, it increased 2.4-fold. cpicpgx.org This inhibition directly impacts this compound formation; the AUC ratio of 5-hydroxyomeprazole to omeprazole, an index of CYP2C19 activity, was significantly decreased in both homozygous and heterozygous EMs. cpicpgx.orgnih.govnih.gov No significant changes were observed in poor metabolizers (PMs), who have inherently low CYP2C19 activity. cpicpgx.orgnih.gov
Clarithromycin (B1669154) : The antibiotic clarithromycin inhibits omeprazole metabolism, leading to increased plasma concentrations of the parent drug. nih.govunil.chresearchgate.net This interaction significantly increases the AUC of omeprazole across all CYP2C19 genotype groups. In one study, clarithromycin co-administration increased the mean omeprazole AUC from 383.9 to 813.1 ng·h/mL in homozygous EMs, from 1001.9 to 2110.4 ng·h/mL in heterozygous EMs, and from 5589.7 to 13098.6 ng·h/mL in PMs. nih.gov This interaction may contribute to the high efficacy of triple therapy regimens for Helicobacter pylori eradication that include omeprazole and clarithromycin. nih.gov
| Inhibitor | CYP Target | Affected Population (CYP2C19 Genotype) | Observed Effect on Omeprazole | Reference |
|---|---|---|---|---|
| Fluvoxamine | CYP2C19 | Homozygous Extensive Metabolizers | ~6-fold increase in AUC | cpicpgx.org |
| Fluvoxamine | CYP2C19 | Heterozygous Extensive Metabolizers | ~2.4-fold increase in AUC | cpicpgx.org |
| Ketoconazole | CYP3A4 | Poor Metabolizers | ~2-fold increase in AUC | researchgate.net |
| Clarithromycin | CYP2C19 / CYP3A4 | All Genotypes | Significant increase in AUC across all groups | nih.gov |
Enzyme inducers accelerate the metabolism of omeprazole, leading to increased formation of this compound and other metabolites, which can decrease the systemic exposure and potentially the efficacy of omeprazole.
Rifampicin (B610482) : The potent enzyme inducer rifampicin significantly increases the metabolism of omeprazole. nih.gov Co-administration of rifampicin has been shown to increase omeprazole's clearance by as much as 11-fold. nih.gov This leads to a substantial decrease in the plasma concentration and AUC of the parent drug, thereby increasing the relative formation rate of its metabolites. nih.govclinpgx.org
Carbamazepine (B1668303) : In contrast to broad-spectrum inducers, carbamazepine selectively induces CYP3A4. researchgate.net Studies have shown that carbamazepine treatment increases the formation of omeprazole sulfone (the CYP3A4-mediated metabolite) but has little to no effect on the formation of this compound via CYP2C19. researchgate.net
Ginkgo biloba : This herbal supplement has been found to induce CYP2C19 activity in a genotype-dependent manner. drugs.com Following a 12-day treatment with Ginkgo biloba, plasma concentrations of omeprazole were significantly decreased, while levels of 5-hydroxyomeprazole were significantly increased. drugs.com This induction was quantified by a significant decrease in the AUC ratio of omeprazole to 5-hydroxyomeprazole across homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers, with a greater effect observed in PMs. drugs.com
YZH (Yin Zhi Huang) : The traditional herbal medicine Yin Zhi Huang induces both CYP3A4 and CYP2C19. A study in healthy volunteers showed that after 14 days of YZH treatment, plasma omeprazole concentrations were significantly decreased, while concentrations of both 5-hydroxyomeprazole and omeprazole sulfone were increased. The AUC ratio of omeprazole to 5-hydroxyomeprazole decreased significantly in all CYP2C19 genotype groups, indicating a potent induction of the hydroxylation pathway.
| Inducer | CYP Target | Effect on Omeprazole Metabolism | Reference |
|---|---|---|---|
| Rifampicin | CYP2C19 / CYP3A4 | Increases omeprazole clearance 11-fold | nih.gov |
| Carbamazepine | CYP3A4 | Induces sulfoxidation, no significant effect on hydroxylation | researchgate.net |
| Ginkgo biloba | CYP2C19 | Increases 5-hydroxyomeprazole formation | drugs.com |
| YZH (Yin Zhi Huang) | CYP2C19 / CYP3A4 | Increases formation of both 5-hydroxyomeprazole and omeprazole sulfone |
The measurement of this compound levels relative to the parent drug serves as a valuable tool for quantifying the magnitude of drug-drug interactions. The metabolic ratio (MR), often calculated as the AUC of omeprazole divided by the AUC of 5-hydroxyomeprazole, is a direct in vivo index of CYP2C19 activity. cpicpgx.orgnih.gov
When a CYP2C19 inhibitor like fluvoxamine is co-administered, the metabolic ratio changes significantly, providing a quantitative measure of the degree of inhibition. cpicpgx.org Similarly, when an inducer such as Ginkgo biloba is taken, a decrease in the omeprazole-to-hydroxyomeprazole AUC ratio quantifies the extent of induction. drugs.com By monitoring these changes in the metabolic ratio, clinicians and researchers can assess the severity of a drug interaction and predict its potential clinical consequences on omeprazole efficacy.
Clinical Significance in Personalized Medicine and Phenotyping
The significant inter-individual variability in the metabolism of omeprazole, driven largely by genetic polymorphisms in the CYP2C19 gene, has profound implications for personalized medicine. This compound plays a central role in this context, as its formation rate is a key determinant of the drug's pharmacokinetic profile and subsequent clinical effect. clinpgx.org
The ratio of omeprazole to its 5-hydroxy metabolite in plasma or urine is a widely accepted method for determining an individual's CYP2C19 metabolic phenotype. This phenotyping process allows for the classification of individuals into distinct groups:
Poor Metabolizers (PMs) : Individuals with two non-functional CYP2C19 alleles, who exhibit very slow metabolism of omeprazole and high metabolic ratios.
Intermediate Metabolizers (IMs) : Individuals with one functional and one non-functional allele, showing an intermediate rate of metabolism.
Extensive (Normal) Metabolizers (EMs) : Individuals with two functional alleles, representing the "normal" metabolic rate.
Ultrarapid Metabolizers (UMs) : Individuals carrying alleles associated with increased enzyme activity (e.g., CYP2C19*17), who metabolize omeprazole very quickly and have low metabolic ratios.
One study in a Russian population determined the median urine metabolic ratio (5-hydroxyomeprazole/omeprazole) for different predicted phenotypes, highlighting the clear distinction between groups.
| Predicted Phenotype | Genotypes Included | Median Metabolic Ratio (5-hydroxyomeprazole/omeprazole) | Reference |
|---|---|---|---|
| Ultrarapid Metabolizers (UMs) | 1/17, 17/17 | 1.95 | |
| Extensive Metabolizers (EMs) | 1/1 | 1.03 | |
| Intermediate (IMs) & Poor (PMs) | 1/2, 2/17, 3/17, 2/2 | 1.40 |
Note: The metabolic ratio is calculated as metabolite/parent drug; a higher ratio indicates greater enzyme activity.
This application of the this compound metabolic ratio is a cornerstone of pharmacogenetic testing for omeprazole, enabling clinicians to predict a patient's metabolic capacity before initiating therapy.
The genetically determined differences in omeprazole metabolism have direct and significant consequences for treatment outcomes. clinpgx.org
Poor Metabolizers (PMs) experience higher plasma concentrations and greater systemic exposure to omeprazole due to reduced clearance. This often results in more potent and prolonged gastric acid suppression, which can be therapeutically advantageous. For example, in the treatment of H. pylori infection, PMs have been shown to have significantly higher cure rates compared to extensive metabolizers. nih.gov One prospective study found H. pylori eradication rates of 100% in PMs, compared to 60% in IMs and only 28.6% in EMs. nih.gov
Ultrarapid Metabolizers (UMs) , on the other hand, clear omeprazole much more rapidly. researchgate.netclinpgx.org This leads to lower plasma concentrations and reduced drug exposure, which can result in sub-optimal acid suppression and treatment failure. researchgate.net Individuals with this phenotype may require higher or more frequent doses to achieve the desired therapeutic effect. researchgate.net
These findings underscore the clinical importance of understanding an individual's genetic makeup concerning omeprazole metabolism. By considering the CYP2C19 genotype, which dictates the rate of this compound formation, healthcare providers can better tailor omeprazole therapy to optimize efficacy and achieve more predictable therapeutic outcomes. clinpgx.org
Concordance and Limitations of Phenotyping Methods
Phenotyping methods are essential for assessing the in vivo activity of cytochrome P450 enzymes, providing a real-time snapshot of an individual's metabolic capacity that integrates genetic, physiological, and environmental influences. nih.gov For CYP2C19, this is commonly achieved by administering a probe drug, such as omeprazole, and calculating the metabolic ratio (MR) of the parent drug to its primary metabolite, this compound. nih.govresearchgate.net This ratio, often referred to as the omeprazole hydroxylation index, serves as a quantitative measure of CYP2C19 function. nih.gov However, the concordance of these phenotypic results with genotypic predictions is not always absolute, and the methods themselves are subject to several important limitations.
The agreement between genotype and phenotype can vary significantly depending on the population being studied. In a study involving healthy, young Japanese volunteers given a single dose of omeprazole, there was complete concordance between the phenotype, as determined by the omeprazole hydroxylation index, and the CYP2C19 genotype. nih.gov In this group, the metabolic ratios for individuals genotyped as extensive metabolizers (EMs) and poor metabolizers (PMs) fell into distinct, non-overlapping ranges. nih.gov However, this high level of agreement is not universally observed, particularly in more complex patient populations. Research has indicated a concordance rate of only 40% between genetically-predicted CYP2C19 phenotypes and measured phenotypes in some patient cohorts, highlighting a significant degree of phenoconversion. researchgate.netnih.gov
Table 1: Concordance Between CYP2C19 Genotype and Omeprazole Phenotype in Different Study Populations
| Study Population | Phenotyping Method | Concordance Rate | Key Findings | Reference |
|---|---|---|---|---|
| Healthy Japanese Volunteers (n=78) | Omeprazole Hydroxylation Index (Single Dose) | 100% | Complete separation of metabolic ratios between genotypic EMs and PMs with no overlap. | nih.gov |
| Japanese Patients with Peptic Ulcer (n=72) | Omeprazole Hydroxylation Index (Chronic Therapy) | 85.5% (14.5% Discordance) | 8 genotypic EMs were misclassified as phenotypic PMs. | nih.gov |
| General Patient Cohort | Measured Phenotype vs. Genotype Prediction | 40% | High degree of phenoconversion observed, with 20% of patients exhibiting IM/PM phenotypes not predicted by genotype. | researchgate.netnih.gov |
Several factors contribute to the discordance between genotype and phenotype and represent significant limitations of phenotyping methods.
Physiological and Pathological Factors: Non-genetic factors can alter enzyme activity, leading to a phenotype that does not match the genetic prediction—a phenomenon known as phenocopying. nih.gov
Age and Liver Disease: Impaired omeprazole metabolism has been observed in elderly patients (≥65 years) and individuals with hepatic disease. nih.gov These conditions can reduce CYP2C19 activity, causing a genotypic extensive metabolizer to present as a phenotypic poor metabolizer. nih.govnih.gov
Pharmacological Factors: The conditions under which the probe drug is administered can profoundly impact the metabolic ratio.
Chronic Dosing: Unlike single-dose studies in healthy volunteers, patients often receive chronic therapy. Repeated dosing of omeprazole can lead to partial saturation of CYP2C19 metabolism, particularly in heterozygous EMs. nih.gov This saturation increases the omeprazole metabolic ratio, potentially leading to misclassification of the phenotype. nih.gov
Stereoselectivity: Omeprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized differently. nih.gov While the formation of 5-hydroxyomeprazole from (S)-omeprazole is exclusively mediated by CYP2C19, the hydroxylation of (R)-omeprazole involves both CYP2C19 and CYP3A4. nih.govacs.org This dual-enzyme pathway for the R-enantiomer can confound the metabolic ratio, as it does not solely reflect CYP2C19 activity. nih.gov Using the pure (S)-enantiomer (esomeprazole) has been proposed to improve the specificity of CYP2C19 phenotyping. nih.gov
Drug-Drug Interactions (DDIs): Co-administration of other drugs can inhibit or induce CYP2C19 activity, altering the metabolic ratio of omeprazole. Strong inhibitors like fluvoxamine and voriconazole can significantly decrease the formation of this compound, converting genotypic normal metabolizers into phenotypic poor metabolizers. nih.govnih.gov Conversely, inducers like rifampicin can increase metabolism. nih.gov
Methodological Limitations: The interpretation of phenotyping results is also dependent on the broader pharmacokinetic profile of the drug and its metabolites.
Metabolite Clearance: The plasma concentration of this compound is determined not only by its formation via CYP2C19 but also by its subsequent elimination (secondary metabolism). nih.govresearchgate.net Therefore, a comprehensive interpretation of metabolic ratios can be exceedingly difficult unless the clearance pathways of the metabolite are also characterized. nih.govresearchgate.net
Ultimately, genotyping provides an assessment of an individual's inherent metabolic potential, while phenotyping offers a snapshot of the current, functioning enzyme activity. nih.govhepatologyforum.org Due to the various factors that can cause discrepancies, neither method alone provides a complete picture. A combination of both genotyping and phenotyping is often recommended for the full characterization of an individual's CYP2C19 status. nih.gov
Table 2: Factors Leading to Discordance Between CYP2C19 Genotype and Phenotype
| Factor Category | Specific Limitation | Mechanism | Impact on Phenotype | Reference |
|---|---|---|---|---|
| Physiological | Advanced Age | Reduced metabolic enzyme activity. | Can convert a genotypic EM into a phenotypic PM (phenocopying). | nih.gov |
| Liver Disease | Impaired hepatic function and enzyme activity. | Can convert a genotypic EM into a phenotypic PM (phenocopying). | nih.govnih.gov | |
| Pharmacological | Chronic Dosing | Saturation of CYP2C19 enzyme, especially in heterozygous EMs. | Increases the omeprazole/hydroxyomeprazole ratio, mimicking a PM phenotype. | nih.gov |
| Stereoselectivity | (R)-omeprazole is metabolized by both CYP2C19 and CYP3A4. | Metabolic ratio is not a pure measure of CYP2C19 activity. | nih.govacs.org | |
| Drug-Drug Interactions | Co-administered drugs inhibit or induce CYP2C19. | Temporarily alters the phenotype (phenoconversion), which no longer reflects the genetic baseline. | nih.govnih.gov | |
| Methodological | Secondary Metabolite Clearance | The metabolic ratio is influenced by both the formation and elimination of this compound. | Makes interpretation of the ratio as a sole measure of formation difficult without further data. | nih.govresearchgate.net |
Analytical Methodologies for Hydroxyomeprazole Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are the cornerstone for the analysis of hydroxyomeprazole, offering high-resolution separation from its parent compound, omeprazole (B731), and other related metabolites like omeprazole sulfone. researchgate.netscielo.brebi.ac.ukresearchgate.net These methods are essential for obtaining accurate and reliable quantitative data.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the simultaneous determination of omeprazole and its metabolites, including this compound, in various biological samples. scielo.brebi.ac.uknih.gov The versatility of HPLC allows for different detection methods and column technologies to be employed, catering to specific analytical needs.
A common and cost-effective approach for the quantification of this compound is HPLC coupled with Ultraviolet (UV) detection. researchgate.net Several methods have been developed that demonstrate the simultaneous measurement of omeprazole, this compound, and omeprazole sulfone in human plasma.
One such method utilized a Kromasil C18 column with a mobile phase consisting of a methanol (B129727) and water mixture (55:45 v/v) containing 1% triethylamine, with the pH adjusted to 7.0. researchgate.net Detection was carried out at a UV wavelength of 302 nm. This method reported retention times of 3.9 minutes for this compound, 8.0 minutes for omeprazole, and 7.0 minutes for omeprazole sulfone, with phenacetine used as an internal standard eluting at 4.2 minutes. The method demonstrated linearity in the concentration range of 25 to 500 ng/mL for the analytes. researchgate.net
Another HPLC-UV method for the simultaneous analysis of omeprazole and 5-hydroxyomeprazole in human plasma employed a C-18 column with a gradient elution. tandfonline.comtandfonline.com The mobile phase consisted of a 50 mM phosphate (B84403) buffer in acetonitrile (B52724), with the acetonitrile concentration increasing from 22% to 50% over 43 minutes. tandfonline.comtandfonline.com Using UV detection at 302 nm, the retention time for 5-hydroxyomeprazole was 12.19 minutes. This method established linearity over a range of 20-800 ng/mL for both analytes. tandfonline.comtandfonline.com
A simple and rapid HPLC method with diode-array detection (DAD) was also developed for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone. scielo.br This method used a Shim-Pack RP-18e column with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 7.6) in a 24:76 ratio. The retention time for this compound was 4.1 minutes, and the method was linear from 25 to 1000 ng/mL. scielo.br
Table 1: HPLC-UV Methods for this compound Quantification
| Column | Mobile Phase | Detection Wavelength (nm) | Retention Time of this compound (min) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|---|
| Kromasil C18 | Methanol:Water (55:45 v/v) with 1% TEA, pH 7.0 | 302 | 3.9 | 25-500 | researchgate.net |
| C-18 | Gradient of Acetonitrile (22-50%) in 50 mM Phosphate Buffer | 302 | 12.19 | 20-800 | tandfonline.comtandfonline.com |
To enhance the speed of analysis, fast HPLC methods utilizing monolithic columns have been developed. These columns offer high permeability, allowing for faster flow rates and shorter analysis times without compromising separation efficiency. nih.govscielo.brresearchgate.netscispace.com
A fast liquid chromatography method was developed for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in liquid culture medium. scielo.brresearchgate.net This method employed a monolithic Chromolith Fast Gradient RP-18 end-capped column. The separation was achieved using a mobile phase of 0.15% (v/v) trifluoroacetic acid (TFA) in water and 0.15% (v/v) TFA in acetonitrile, with a linear gradient from 5% to 90% of the acetonitrile solution in 1 minute. scielo.brresearchgate.net With a flow rate of 1.0 mL/min and UV detection at 220 nm, the analysis was completed in under 2 minutes. The method was linear over a range of 0.2 to 10.0 µg/mL for all analytes. scielo.brresearchgate.net
Another study optimized an ultra-fast gradient LC method using a monolithic Chromolith Fast Gradient RP 18 end-capped column for the analysis of omeprazole and its metabolites. nih.gov The analytical conditions allowed for the simultaneous analysis of 5-hydroxyomeprazole and omeprazole sulfone in the same run, demonstrating the versatility of this approach for various matrices. nih.gov
Table 2: Fast HPLC with Monolithic Columns for this compound Analysis
| Column | Mobile Phase | Detection Wavelength (nm) | Analysis Time (min) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Chromolith Fast Gradient RP-18 end-capped | Gradient of Acetonitrile in 0.15% TFA | 220 | < 2 | 0.2-10.0 | scielo.brresearchgate.net |
Normal-phase HPLC is particularly valuable for the stereoselective analysis of chiral compounds like omeprazole and its metabolites. sepscience.com This technique allows for the separation of enantiomers, which is crucial for understanding the stereospecific metabolism of drugs. sepscience.commdpi.com
A stereoselective separation of omeprazole and 5-hydroxyomeprazole was achieved using a two-dimensional liquid chromatography (2D-LC) approach. nih.gov While the primary separation was on a chiral column, the initial online extraction utilized an achiral C18 trapping column, demonstrating a multi-dimensional approach. nih.gov Another method for the enantioselective quantification of omeprazole and its two main metabolites, including 5-hydroxyomeprazole, employed normal phase chiral HPLC separation coupled with mass spectrometry. nih.gov This highlights the power of combining normal phase chromatography with sensitive detection techniques for complex stereoselective analyses.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For highly sensitive and selective quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govcapes.gov.brtandfonline.comnih.gov This technique combines the superior separation capabilities of LC with the precise and sensitive detection of mass spectrometry.
Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
LC-MS/MS methods have been developed and validated for the simultaneous determination of omeprazole and its metabolites in human plasma, offering low limits of detection and quantification. pharmgkb.orgnih.govnih.gov
One method described the simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma using a Zorbax XDB-C8 column with a mobile phase of acetonitrile and water (21:79, v/v) containing 10 mM ammonium (B1175870) hydroxide (B78521) at a pH of 8.5. capes.gov.brnih.gov Detection was performed using a tandem mass spectrometer with a heated nebulizer atmospheric pressure chemical ionization (APCI) interface in the positive ion mode. Multiple reaction monitoring (MRM) was used to detect the precursor-to-product ion transitions of m/z 362→214 for 5'-hydroxyomeprazole and m/z 346→198 for omeprazole. The method was validated over a concentration range of 10–500 ng/mL. capes.gov.brnih.gov
Another LC-MS/MS method was developed for the simultaneous quantification of five probe drugs and their metabolites, including omeprazole and 5-hydroxyomeprazole, in human plasma. nih.gov This method used a Xbridge MS C18 column and a gradient mobile phase of 0.1% formic acid in acetonitrile. The method was validated from 0.05 to 20 ng/mL for omeprazole and 5-hydroxyomeprazole, demonstrating high sensitivity. nih.gov
A further study developed and validated an LC-MS/MS method for the simultaneous determination of omeprazole and its metabolites, 5'-hydroxyomeprazole and omeprazole sulfone. nih.gov Using protein precipitation for sample extraction and gradient reverse-phase chromatography, the method was validated for a concentration range of 1.0-1000 ng/mL for 5'-hydroxyomeprazole. nih.gov
Table 3: LC-MS/MS Methods for this compound Quantification
| Column | Mobile Phase | Ionization | MRM Transition (m/z) for this compound | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|---|
| Zorbax XDB-C8 | Acetonitrile:Water (21:79, v/v) with 10 mM Ammonium Hydroxide, pH 8.5 | APCI | 362→214 | 10-500 | capes.gov.brnih.gov |
| Xbridge MS C18 | Gradient of Acetonitrile in 0.1% Formic Acid | ESI | Not specified | 0.05-20 | nih.gov |
| Not specified | Gradient of Acetonitrile with 7.5mM Ammonium Bicarbonate | ESI | Not specified | 1.0-1000 | nih.gov |
High-Resolution Mass Spectrometry (e.g., LTQ Orbitrap)
High-resolution mass spectrometry (HRMS), particularly using instruments like the LTQ Orbitrap, offers significant advantages for the quantification of small molecules like this compound in complex biological samples. nih.gov Unlike tandem mass spectrometry (MS/MS) which relies on selected reaction monitoring (SRM), HRMS in full scan mode provides quantitative data while also capturing information on other analytes present in the sample. nih.gov
The LTQ Orbitrap is a hybrid instrument that combines a linear ion trap with an Orbitrap mass analyzer. uochb.czpragolab.sk This configuration allows for excellent mass accuracy and stability. uochb.cz For quantification, extracted ion chromatograms (XICs) are generated using a narrow mass window (typically ±2 to ±5 ppm) around the theoretical mass-to-charge ratio (m/z) of the analyte. nih.govthermofisher.com This high mass resolution, which can reach up to 100,000 FWHM, effectively separates the analyte signal from isobaric interferences present in the matrix, leading to more accurate and reliable quantification. uochb.czthermofisher.com Studies have shown that the quantitative performance of the LTQ-Orbitrap is comparable to that of triple quadrupole instruments operating in SRM mode in terms of precision, accuracy, linearity, and sensitivity. nih.gov
A key advantage of this approach is the simplification of method development, as it does not require the optimization of MS/MS transitions. nih.gov The instrument can be coupled with ultra-high-performance liquid chromatography (UHPLC) systems for LC/MS applications, providing robust and high-throughput analysis. uochb.cz
Table 1: Key Features of LTQ Orbitrap for this compound Quantification
| Feature | Description | Source |
|---|---|---|
| Technology | Hybrid FT mass spectrometer combining a linear ion trap and an Orbitrap mass analyzer. | uochb.cz |
| Resolution | Ultra-high resolution, up to 1,000,000 FWHM, allows for improved structural elucidation and quantification of isobaric compounds. | uochb.cz |
| Quantification Mode | Full scan mode with extracted ion chromatograms using a narrow mass window (e.g., +/- 5-10 mmu). | nih.gov |
| Mass Accuracy | Sub-ppm mass accuracy reliably and routinely. | thermofisher.com |
| Ionization | Compatible with various ionization sources including ESI, nanoESI, APCI, and APPI. | uochb.cz |
| Fragmentation | Offers flexible fragmentation options like CID, HCD, and ETD for structural confirmation. | uochb.cz |
Two-Dimensional Liquid Chromatography (2D-LC) for Enantiomeric Separation
The enantiomers of omeprazole and its metabolite, this compound, exhibit different pharmacokinetic profiles. nih.gov Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry has emerged as a powerful technique for their simultaneous and stereoselective quantification. nih.govresearcher.life
A notable 2D-LC-MS/MS method utilizes an online extraction approach. nih.gov In the first dimension, an achiral trapping column, such as a Discovery HS C18, is used for sample purification and concentration. nih.govresearcher.life Subsequently, the separated analytes are transferred via a heart-cutting technique to a second-dimension chiral column for enantiomeric separation. nih.govdntb.gov.ua A chlorinated phenylcarbamate cellulose-based chiral column (e.g., Lux Cellulose-4) has been successfully employed for this purpose. nih.govresearcher.life
This approach offers high selectivity and sensitivity with a relatively short runtime of less than 8 minutes. nih.gov The method has been fully validated according to international criteria, demonstrating its accuracy, precision, and stability. nih.gov The application of this 2D-LC method to clinical samples has proven valuable for studying the pharmacokinetics of omeprazole enantiomers and for accurate CYP2C19 phenotyping. nih.gov
Table 2: Example of a 2D-LC System for this compound Enantiomeric Separation
| Component | Specification | Purpose | Source |
|---|---|---|---|
| First Dimension Column | Achiral Discovery HS C18 trapping column (20 × 2.1 mm ID, 5μm particle size) | Online extraction and purification | nih.gov |
| Second Dimension Column | Chiral Lux Cellulose-4 column (150x2mm ID, 3 μm particle size) | Enantiomeric separation | nih.govresearcher.life |
| Detection | Tandem Mass Spectrometry (MS/MS) | Sensitive and selective quantification | nih.gov |
| Total Run Time | < 8 minutes | High-throughput analysis | nih.gov |
Sample Preparation Techniques for Biological Matrices
The analysis of this compound in biological matrices such as plasma requires effective sample preparation to remove interfering substances like proteins and phospholipids. phenomenex.comnih.govresearchgate.net Several techniques are commonly employed to achieve clean extracts suitable for chromatographic analysis. sci-hub.seslideshare.net
Liquid-Liquid Extraction Procedures
Liquid-liquid extraction (LLE) is a conventional and widely used method for isolating analytes from biological fluids based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For the extraction of omeprazole and its metabolites, including this compound, from plasma or culture medium, various solvent systems have been utilized.
One procedure involves alkalinizing the sample with a NaOH solution and then extracting with a mixture of ethyl acetate (B1210297) and t-butyl methyl ether (9:1, v/v). researchgate.net After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. researchgate.net Another reported method for plasma samples uses Tris buffer (pH 9.5) and ethyl acetate for extraction. researchgate.net The extraction efficiency of LLE can vary, with reported recoveries for omeprazole and its metabolites ranging from 62.3% to 76.6%. researchgate.netscielo.br
Table 3: Liquid-Liquid Extraction Parameters for Omeprazole and Metabolites
| Parameter | Details | Source |
|---|---|---|
| Sample Matrix | Liquid culture medium, Human plasma | researchgate.netresearchgate.net |
| Alkalinization | 2 mol L-1 NaOH solution or Tris buffer pH 9.5 | researchgate.netresearchgate.net |
| Extraction Solvent | Ethyl acetate: t-butyl methyl ether (9:1, v/v) or Ethyl acetate | researchgate.netresearchgate.net |
| Recovery | 64.3% to 73.2% for all analytes | researchgate.netscielo.br |
Protein Precipitation Methods
Protein precipitation (PPT) is a straightforward and rapid sample preparation technique used to remove proteins from biological samples. phenomenex.comnih.gov This is often achieved by adding an organic solvent or a strong acid. phenomenex.commdpi.com
Acetonitrile is a commonly used organic solvent for protein precipitation in the analysis of omeprazole and its metabolites. nih.govresearchgate.net In a typical procedure, a volume of acetonitrile, often containing an internal standard, is added to the plasma sample. nih.govresearchgate.net The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be diluted and injected into the LC-MS system. nih.gov While simple and fast, a potential disadvantage of PPT is that it may not remove all matrix interferences, which could affect the analytical results. slideshare.net Other precipitating agents include trichloroacetic acid (TCA), perchloric acid (PCA), and metal hydroxides like zinc hydroxide, which offers the advantage of maintaining a near-neutral pH. mdpi.comnih.gov
Table 4: Common Protein Precipitation Reagents and Principles
| Reagent Type | Examples | Mechanism of Action | Source |
|---|---|---|---|
| Organic Solvents | Acetonitrile, Methanol, Ethanol | Disrupts protein hydration, leading to aggregation and precipitation. | phenomenex.comnih.govresearchgate.net |
| Acids | Trichloroacetic acid (TCA), Perchloric acid (PCA) | Reduces the solution's pH to the protein's isoelectric point, causing precipitation. | phenomenex.commdpi.com |
| Salts ("Salting Out") | Ammonium sulfate (B86663), Zinc sulfate | High salt concentrations reduce water availability for protein hydration. | phenomenex.com |
| Metal Hydroxides | Zinc hydroxide | Forms insoluble complexes with proteins. | mdpi.comnih.gov |
Analysis from Dried Plasma Spots
Dried plasma spots (DPS) offer a practical alternative to conventional liquid plasma sampling, providing advantages in sample collection, storage, and transportation. nih.gov This technique is particularly useful for therapeutic drug monitoring and pharmacokinetic studies, especially in settings where cold chain logistics are challenging. nih.govnih.gov DPS analysis has been successfully applied to the stereoselective separation of omeprazole and this compound. nih.govdntb.gov.uaunil.ch
The methodology involves spotting a small volume of plasma onto a collection card and allowing it to dry. For analysis, a disc is typically punched from the spot and the analytes are extracted. This extraction can be integrated into an online system, for example, coupled with a 2D-LC-MS/MS method as described previously for enantiomeric separation. nih.gov The use of DPS has been shown to yield results that are comparable to those obtained from liquid plasma samples. nih.gov Furthermore, analytes like meropenem (B701) have demonstrated greater stability in DPS compared to wet plasma, which is a significant advantage for ensuring sample integrity. nih.gov
Validation Parameters of Analytical Methods
The validation of analytical methods ensures the reliability and accuracy of the results. Key parameters evaluated include linearity, precision, accuracy, selectivity, and sensitivity. nih.govnih.gov
Linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, methods have demonstrated linearity over various concentration ranges. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for a concentration range of 1.0–1000 ng/mL for this compound in human plasma. nih.gov Another fast HPLC method showed linearity in the range of 0.2 to 10.0 µg/mL. scielo.br
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the measured value to the true value. Both intra-day and inter-day precision and accuracy are assessed.
One LC-MS/MS method reported intra-day precision between 2.1% and 16.1% and accuracy from 86% to 115% for all analytes, including this compound. nih.gov The inter-day precision for the same method ranged from 0.3% to 14%, with accuracy between 90% and 110%. nih.gov Another HPLC method demonstrated intra- and inter-day precision (%CV) and accuracy (% relative error) to be less than 15% for this compound. scielo.br A column-switching HPLC-UV method reported intra- and inter-day precisions of less than 9.5% and 9.6%, respectively. nih.gov
Table 1: Linearity, Precision, and Accuracy of Analytical Methods for this compound
| Analytical Method | Matrix | Linearity Range | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy |
|---|---|---|---|---|---|
| LC-MS/MS nih.gov | Human Plasma | 1.0–1000 ng/mL | 2.1–16.1% | 0.3–14% | 86–115% (Intra-day), 90–110% (Inter-day) |
| Fast HPLC scielo.br | Liquid Culture Medium | 0.2–10.0 µg/mL | < 15% | < 15% | < 15% (relative error) |
| Column-Switching HPLC-UV nih.gov | Human Plasma | Not specified | < 9.5% | < 9.6% | Not specified |
| HPLC-DAD researchgate.net | Human Plasma | Not specified | 3.1–7.3% | 4.4–7.9% | 96.3–101.4% |
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. scispace.com For this compound analysis, this is crucial to avoid interference from the parent drug, omeprazole, and other metabolites like omeprazole sulfone. researchgate.netscispace.com Chromatographic methods achieve selectivity through the separation of these compounds on an analytical column. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov
Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
An LC-MS/MS method reported a lower limit of quantification (LLOQ) of 1 ng/mL for this compound in human plasma. nih.gov Another method using column-switching HPLC with UV detection established an LOQ of 5 ng/mL. nih.gov A fast HPLC method for biotransformation studies had an LOQ of 0.20 µg/mL in liquid culture medium. scielo.br
Table 2: Sensitivity of Analytical Methods for this compound
| Analytical Method | Matrix | Limit of Quantification (LOQ) |
|---|---|---|
| LC-MS/MS nih.gov | Human Plasma | 1 ng/mL |
| Column-Switching HPLC-UV nih.gov | Human Plasma | 5 ng/mL |
| Fast HPLC scielo.br | Liquid Culture Medium | 0.20 µg/mL |
| LC-MS/MS nih.gov | Human Plasma | 0.400 ng/mL |
Application of Analytical Methods in Research
Validated analytical methods for this compound are instrumental in various research applications, particularly in pharmacokinetic studies and phenotyping of CYP2C19 activity. nih.govnih.gov The ratio of omeprazole to 5'-hydroxyomeprazole in plasma is a key indicator of CYP2C19 metabolic activity. ebi.ac.uk
A sensitive two-dimensional liquid chromatography-mass spectrometry (LC-MS/MS) method has been used for the simultaneous quantification of omeprazole enantiomers and 5-hydroxyomeprazole in human plasma to study their pharmacokinetics and for CYP2C19 phenotyping. nih.gov Similarly, a column-switching HPLC-UV method was successfully applied to a chiral pharmacokinetic study of omeprazole in volunteers with different CYP2C19 genotypes, revealing that the formation of (R)-5-hydroxyomeprazole has the best correlation with the genotype. nih.gov
Furthermore, an LC-MS/MS method for the simultaneous determination of omeprazole, this compound, and other probe drugs has been used in clinical studies to investigate the activity of the cytochrome P-450 enzyme system. nih.govnih.gov A fast HPLC method was employed to evaluate the biotransformation of omeprazole to its metabolites by various fungi, demonstrating the utility of these methods beyond human studies. scielo.br
Future Research Directions and Perspectives on Hydroxyomeprazole
Further Elucidation of the Precise Pharmacological Role of Hydroxyomeprazole
This compound is primarily the product of the 5-hydroxylation of omeprazole (B731), a metabolic process largely mediated by the cytochrome P450 enzyme CYP2C19. nih.gov It is considered one of the two main plasma metabolites of omeprazole, alongside omeprazole sulfone. tandfonline.com While omeprazole exerts its therapeutic effect by inhibiting the H+/K+-ATPase proton pump in gastric parietal cells, its metabolites are generally understood to have significantly less or no pharmacological activity. tandfonline.comnih.gov Specifically, this compound has been found to be more than 100 times less potent than omeprazole in terms of antisecretory activity. tandfonline.com
Despite its reduced activity, further research is warranted to fully characterize any residual or alternative pharmacological effects. Understanding its complete interaction profile with biological targets is essential for a comprehensive safety and efficacy assessment of omeprazole, especially in populations with altered metabolic capacities. Future studies could investigate potential off-target effects or interactions with other cellular pathways, which might become relevant at the higher concentrations observed in individuals who are poor metabolizers of omeprazole. nih.gov
Advanced Characterization of Stereoselective Metabolic Pathways
Omeprazole is administered as a racemic mixture of (R)- and (S)-enantiomers (the latter of which is also marketed as esomeprazole). acs.orgpharmgkb.org The metabolism of these enantiomers into this compound is highly stereoselective. acs.orgmdpi.com
Role of CYP2C19: This enzyme is the primary catalyst for the hydroxylation of omeprazole. acs.org It preferentially metabolizes the (R)-enantiomer to form 5-hydroxy-R-omeprazole. acs.org While CYP2C19 also hydroxylates (S)-omeprazole (esomeprazole), it does so at a slower rate. pharmgkb.orgnih.gov The intrinsic clearance (CLint) for R-omeprazole by CYP2C19 is about 1.6 times higher than that of the S-isomer. acs.org
Role of CYP3A4: The formation of this compound is mainly attributed to CYP2C19, whereas CYP3A4 is predominantly responsible for converting omeprazole to omeprazole sulfone. nih.govacs.org However, some studies suggest that CYP3A4 may also contribute to the hydroxylation of (R)-omeprazole to (R)-5-hydroxyomeprazole, whereas the hydroxylation of (S)-omeprazole is considered exclusive to CYP2C19. nih.govresearchgate.net
Computational studies using density functional theory have provided mechanistic insights into this stereoselectivity. The activation free energy barrier for the critical hydrogen abstraction step in the hydroxylation process is lower for R-omeprazole (15.7 kcal/mol) than for S-omeprazole (17.5 kcal/mol) when catalyzed by CYP2C19. nih.govacs.org This difference in energy barriers explains the preferential metabolism of the R-enantiomer. nih.govacs.org Advanced research aims to further refine these models to better predict metabolic outcomes in diverse patient populations.
Table 1: Stereoselective Metabolism of Omeprazole Enantiomers
| Enantiomer | Primary Metabolizing Enzyme | Major Metabolite | Key Research Findings |
|---|---|---|---|
| (R)-Omeprazole | CYP2C19 | 5-hydroxy-R-omeprazole | Metabolized preferentially and more rapidly by CYP2C19. acs.org Has a lower activation energy barrier for hydroxylation compared to the S-enantiomer. nih.govacs.org |
| (S)-Omeprazole (Esomeprazole) | CYP2C19 / CYP3A4 | 5'-O-desmethylomeprazole (via CYP2C19), Omeprazole sulfone (via CYP3A4) | Metabolized slower by CYP2C19, leading to greater metabolic stability and prolonged plasma exposure. acs.org Hydroxylation to 5-hydroxy-S-omeprazole is exclusively via CYP2C19. nih.gov |
Development of Enhanced Strategies for CYP2C19 Phenotyping
The genetic polymorphism of the CYP2C19 gene leads to significant inter-individual variability in the rate of omeprazole metabolism. nih.gov Individuals can be classified into different phenotype groups, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govfrontiersin.org The formation of 5-hydroxyomeprazole is a direct reflection of CYP2C19 activity. nih.gov
Consequently, the metabolic ratio (MR) of the area under the plasma concentration-time curve (AUC) of omeprazole to that of 5-hydroxyomeprazole is a widely accepted in vivo probe for determining an individual's CYP2C19 phenotype. ki.seresearchgate.net A high ratio indicates low enzyme activity (as seen in PMs), while a low ratio suggests high activity (as in EMs). nih.gov
Future research is focused on enhancing the accuracy and practicality of this phenotyping method. nih.gov
Stereoselective Analysis: Given the differential metabolism of omeprazole's enantiomers, strategies using stereoselective measurement of (S)-omeprazole and its metabolite (S)-5-hydroxyomeprazole are being investigated. nih.govresearchgate.net Since the hydroxylation of the (S)-enantiomer is exclusively mediated by CYP2C19, its specific MR may provide a more precise measure of the enzyme's activity, eliminating the confounding contribution of CYP3A4. nih.gov
Limited Sampling Strategies: Research is also exploring limited sampling strategies (LSS) to predict the full AUC ratios from just a few blood samples taken at optimal time points (e.g., 3 or 4 hours post-dose), making the phenotyping process less invasive and more clinically feasible. researchgate.netup.ac.za
Genotype-Phenotype Correlation: Enhanced phenotyping improves the correlation with CYP2C19 genotyping assays, helping to build more accurate activity score systems that can predict metabolic function from an individual's genetic makeup. up.ac.za
Investigation of Novel Biotransformation Pathways and Enzymes
While 5-hydroxylation and sulfoxidation are the principal metabolic routes for omeprazole, other biotransformation pathways exist and are a subject of ongoing investigation. pharmgkb.orgontosight.ai The identification of these minor pathways and the enzymes involved is crucial for a complete understanding of omeprazole's disposition.
Identified Minor Metabolites: In addition to 5-hydroxyomeprazole and omeprazole sulfone, other metabolites such as 3-hydroxyomeprazole (B12663690) and 5'-O-desmethylomeprazole have been identified in vitro. pharmgkb.orgmdpi.com CYP3A4 is known to convert S-omeprazole to 3-hydroxyomeprazole. pharmgkb.org The formation of 5'-O-desmethylomeprazole from esomeprazole (B1671258) is also catalyzed by CYP2C19. acs.org
Secondary Metabolism: Primary metabolites can undergo further biotransformation. 5-hydroxyomeprazole can be further metabolized to its corresponding carboxylic acid, which is a major urinary metabolite. nih.gov It can also be oxidized by CYP3A4 to form 5-hydroxyomeprazole sulfone. nih.govnih.gov Similarly, omeprazole sulfone can be hydroxylated by CYP2C19 to the same secondary metabolite. nih.govnih.gov
Novel Enzymes and Pathways: Research continues to explore the possibility of other enzymes or novel pathways contributing to omeprazole metabolism, such as the isomerization of drug derivatives, which has been observed for other compounds. tandfonline.com The role of other P450 enzymes or non-CYP enzymes like sulfotransferases in the broader metabolic cascade of omeprazole and its metabolites is an area for further study. ontosight.ai
Integration into Comprehensive Metabolomics and Systems Pharmacology Studies
The study of this compound is moving beyond simple pharmacokinetics towards integration into broader systems-level analyses. unibas.ch Metabolomics and systems pharmacology offer powerful frameworks to understand drug action and metabolism in a more holistic context. bham.ac.uk
By measuring the levels of this compound along with thousands of other cellular metabolites, researchers can map the metabolic fingerprint of omeprazole administration. unibas.ch This approach allows for the identification of broader metabolic shifts and potential off-target effects. Systems pharmacology models integrate data on genetics (e.g., CYP2C19 genotype), pharmacokinetics (e.g., omeprazole and this compound concentrations), and pharmacodynamics to create predictive models of drug response. simulations-plus.com These models can simulate how variations in enzyme activity affect the disposition of omeprazole and its metabolites, helping to predict drug-drug interactions and optimize treatment regimens for individual patients. bham.ac.uksimulations-plus.com The data on this compound formation is a critical input for these models, serving as a quantitative biomarker of a key metabolic pathway. nih.gov
Deepening Understanding of Herb-Drug and Drug-Drug Interactions and their Clinical Ramifications
The formation of this compound is highly sensitive to the inhibition or induction of CYP2C19 and CYP3A4, making it a key indicator of clinically significant drug-drug interactions (DDIs) and herb-drug interactions (HDIs). tandfonline.comnih.gov
Drug-Drug Interactions: Co-administration of omeprazole with potent CYP2C19 inhibitors (e.g., fluvoxamine) or inhibitors of both CYP2C19 and CYP3A4 (e.g., voriconazole) significantly decreases the formation of 5-hydroxyomeprazole and increases omeprazole plasma concentrations. nih.govnih.gov Conversely, inducers like rifampicin (B610482) accelerate omeprazole metabolism, increasing this compound levels and decreasing the parent drug's exposure. nih.gov These interactions can lead to either reduced efficacy or potential toxicity. tandfonline.com For example, omeprazole can affect the metabolism of clopidogrel, diazepam, and tacrolimus (B1663567) through these shared enzyme pathways. tandfonline.comnih.gov
Herb-Drug Interactions: Several herbal products can alter omeprazole metabolism. St. John's wort, a potent inducer of CYP3A4 and a moderate inducer of CYP2C19, can significantly increase the clearance of omeprazole, potentially leading to treatment failure. tandfonline.comnih.gov Studies have also shown that Ginkgo biloba can induce the hydroxylation of omeprazole in a genotype-dependent manner, significantly decreasing the AUC of omeprazole while increasing that of 5-hydroxyomeprazole. nih.govresearchgate.net This interaction was more pronounced in poor metabolizers of CYP2C19. nih.govresearchgate.net
Future research aims to systematically quantify the impact of a wider range of drugs and herbal supplements on the omeprazole-to-hydroxyomeprazole metabolic pathway. This will enable the development of better clinical guidelines for co-prescribing medications and advising patients on the use of herbal products to avoid adverse outcomes. tandfonline.comnih.gov
Table 2: Summary of Drug and Herb Interactions Affecting this compound Formation
| Interacting Agent | Mechanism | Effect on Omeprazole Levels | Effect on 5-Hydroxyomeprazole Levels | Clinical Ramification |
|---|---|---|---|---|
| Fluvoxamine (B1237835) | CYP2C19 Inhibition | Increase | Decrease | Potential for increased omeprazole exposure. nih.gov |
| Rifampicin | CYP2C19/CYP3A4 Induction | Decrease | Increase | Reduced efficacy of omeprazole. nih.gov |
| Ginkgo biloba | CYP2C19 Induction | Decrease | Increase | Potential for reduced omeprazole efficacy, especially in PMs. nih.govresearchgate.net |
| St. John's Wort | CYP3A4/CYP2C19 Induction | Decrease | Increase | Significant risk of omeprazole treatment failure. tandfonline.com |
| Ketoconazole | CYP3A4 Inhibition | Slight Increase | No significant change | Inhibits the sulfone pathway, but not the primary hydroxylation pathway. nih.gov |
Q & A
Q. What are the primary metabolic pathways of Hydroxyomeprazole, and how do they influence experimental design in pharmacokinetic studies?
this compound is primarily metabolized via CYP2C19-mediated hydroxylation, with minor contributions from CYP3A3. Experimental designs must account for genetic polymorphisms in CYP2C19 (e.g., *1, *2, *17 alleles), which significantly alter metabolic rates and plasma concentrations. For instance, poor metabolizers (PMs) exhibit 3–5× higher AUC values for R-omeprazole compared to extensive metabolizers (EMs) . Methodological recommendations:
Q. How does the subcellular localization of this compound impact its biochemical activity in gastric acid inhibition?
this compound, a weak base, accumulates in the acidic intracellular canaliculi of parietal cells, where it irreversibly inhibits H+/K+ ATPase. Experimental protocols should:
- Simulate acidic environments : Use pH-selective buffers (pH < 4) to replicate parietal cell conditions.
- Measure proton pump inhibition : Employ isolated gastric glands or transfected HEK293 cells expressing H+/K+ ATPase to quantify acid secretion .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across diverse populations?
Discrepancies arise from CYP2C19 polymorphism prevalence (e.g., higher PM frequency in Asian vs. European populations). A phased approach is recommended:
- Phase 1 : Stratify participants by CYP2C19 genotype (e.g., *1/*1, *1/*2, *2/*2) using allele-specific PCR .
- Phase 2 : Conduct population pharmacokinetic modeling to adjust dosing regimens for sub-groups. For example, PMs may require 50% lower doses to avoid toxicity .
- Statistical tools : Apply probit analysis to confirm bimodal distributions of metabolic ratios (MR = log10[omeprazole/hydroxyomeprazole]) and validate genotype-phenotype concordance .
Q. What methodological frameworks are optimal for studying this compound’s stability in preformulation studies for generic drug development?
Preformulation studies must align with FDA/EMA guidelines to ensure bioequivalence :
- Physicochemical profiling : Assess solubility (via shake-flask method), partition coefficient (logP), and stability under varying pH (1.2–6.8) and temperature (25–40°C).
- Compatibility testing : Use DSC/TGA to evaluate interactions with excipients like mannitol or magnesium stearate.
- Regulatory validation : Cross-reference data against the reference product (e.g., omeprazole) using dissolution profiles and accelerated stability testing (40°C/75% RH for 6 months) .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s temporal effects due to CYP2C19 polymorphism?
Temporal variability is best addressed through:
- Longitudinal sampling : Collect plasma samples at 0, 1, 3, 6, and 12 hours post-dose to capture AUC and Cmax differences.
- Non-linear mixed-effects modeling (NONMEM) : Quantify inter-individual variability (IIV) and residual variability (RV) in pharmacokinetic parameters .
Q. What statistical methods validate the relationship between this compound’s metabolic ratio (MR) and CYP2C19 phenotypes?
Key steps include:
- Distribution analysis : Use D’Agostino test to confirm non-normality and probit plots to identify antimodes (e.g., MR = 0.63 separates EMs from PMs) .
- Confidence intervals : Calculate 95% CIs for MR distributions across genotypes (e.g., PMs: MR = 0.738–1.24; EMs: MR = -0.38–0.34) .
Tables for Critical Data Reference
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 361.4 g/mol | PubChem |
| CYP2C19 Contribution | 70–80% of metabolism | Clinical Study |
| Hydroxylation Index (HI) | 0.63 (antimode for PMs) | BMC Pharmacology |
Future Research Directions
- Biochemical pathways : Elucidate the role of CYP3A4 in this compound sulfonation under CYP2C19-deficient conditions.
- Dosage optimization : Develop pharmacogenomic algorithms integrating CYP2C19 genotype, age, and comorbidities to personalize dosing.
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